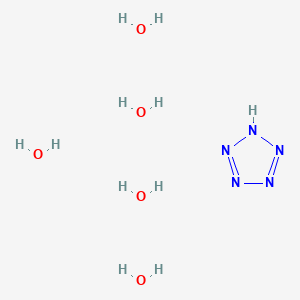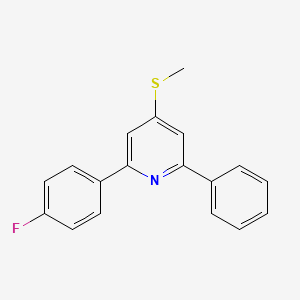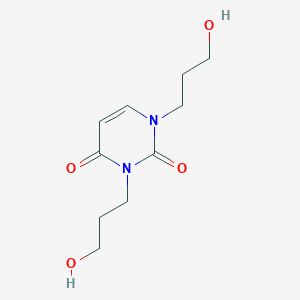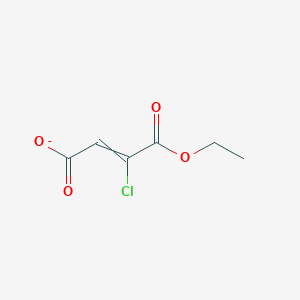
2,6-Dimethyl-1-octene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-octene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties, which include two methyl groups attached to the second and sixth carbon atoms of the octene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-octene can be synthesized through various organic reactions. One common method involves the alkylation of 2,6-dimethylheptane with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex molecules into simpler ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the addition of hydrogen, converting the double bond into a single bond and forming alkanes.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are frequently used in substitution reactions.
Major Products Formed
Oxidation: The major products can include 2,6-dimethyl-1-octanol or 2,6-dimethyl-1-octanone.
Reduction: The primary product is 2,6-dimethyloctane.
Substitution: Products can include 2,6-dimethyl-1-chlorooctane or 2,6-dimethyl-1-bromooctane.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-octene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-octene involves its interaction with various molecular targets. The double bond in the compound makes it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-1-octene can be compared to other similar alkenes, such as:
1-Octene: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethyl-1-octene: Has methyl groups at different positions, affecting its chemical properties and reactivity.
2,6-Dimethyl-2-octene: The double bond is located at a different position, altering its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
115800-01-6 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI-Schlüssel |
OQYDUZQDNJQPBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


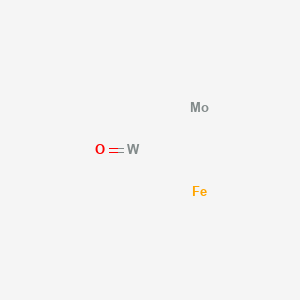

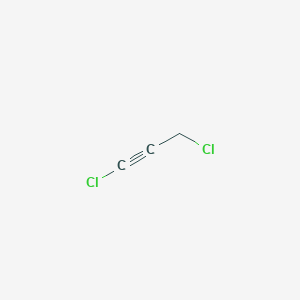
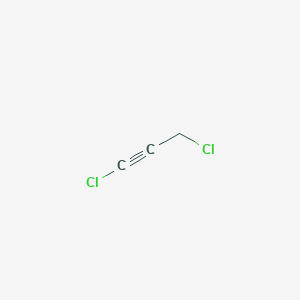
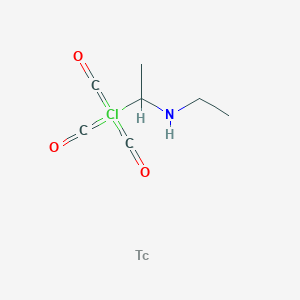
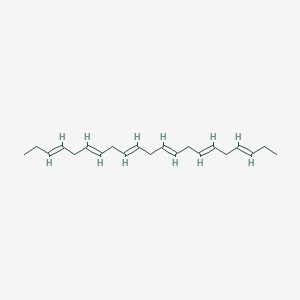
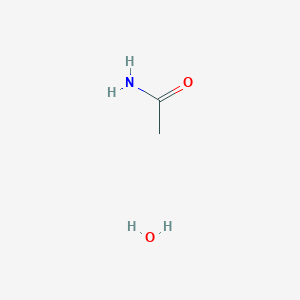
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
